molecular formula C12H13BrN4O B6624407 6-Bromo-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine

6-Bromo-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine

Cat. No.: B6624407
M. Wt: 309.16 g/mol
InChI Key: FYZKDUPQXPVPQA-UHFFFAOYSA-N
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Description

6-Bromo-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a triazole moiety

Properties

IUPAC Name

6-bromo-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O/c1-16-12(14-8-15-16)7-17-4-5-18-11-3-2-9(13)6-10(11)17/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZKDUPQXPVPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2CCOC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Bromination: The final step involves the bromination of the benzoxazine ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The triazole moiety can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substituted Derivatives: Products where the bromine atom is replaced by other functional groups.

    Oxidized or Reduced Derivatives: Products with altered oxidation states.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the body.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 6-Bromo-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine involves its interaction with specific molecular targets in the body. The triazole moiety can bind to enzymes or receptors, altering their activity. This can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds such as fluconazole and voriconazole, which are used as antifungal agents.

    Benzoxazine Derivatives: Compounds used in the development of high-performance polymers and resins.

Uniqueness

6-Bromo-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine is unique due to the combination of the benzoxazine and triazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

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